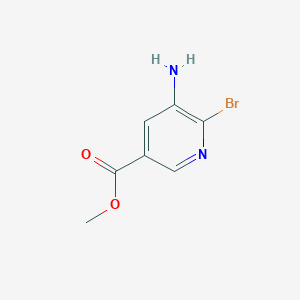

Methyl 5-amino-6-bromonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-amino-6-bromonicotinate” is a chemical compound with the molecular formula C7H7BrN2O2 . It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group in its structure . It is a potential hypolipidemic agent and a nicotinic acid analog . It is also a substrate used in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .

Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-6-bromonicotinate” is defined by its molecular formula, C7H7BrN2O2 . The average mass of the molecule is 231.047 Da and the monoisotopic mass is 229.969086 Da .Physical And Chemical Properties Analysis

“Methyl 5-amino-6-bromonicotinate” is a solid at room temperature . It has a boiling point of 378.0±37.0 C at 760 mmHg . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrates a method for synthesizing 6-aminonicotinic acid, showing the interest in synthesizing related compounds for various applications, potentially including pharmaceuticals and materials science (Feng et al., 2010).

Biological Activity and Applications

- Research on substituted methyl pyridinecarboxylates, including those with bromine substituents, outlines their synthesis and potential for various applications, indicating a broad interest in such compounds for chemical and possibly pharmaceutical applications (Deady et al., 1971).

Molecular Properties and Spectroscopy

- A study on Methyl 2-amino 5-bromobenzoate focused on its molecular properties using DFT methods, exploring vibrational spectroscopy, molecular hyperpolarizability, and potential non-linear optical (NLO) applications, indicating the interest in detailed molecular understanding and potential optoelectronic applications (Saxena et al., 2015).

Halogen Bonding and Supramolecular Chemistry

- N,N′-Dibromohydantoins, similar in functionality to brominated nicotinates, have been used as halogen bond donors in crystalline adducts with pyridines, demonstrating the potential of brominated compounds in supramolecular chemistry and material science applications (Nicolas et al., 2016).

Safety and Hazards

“Methyl 5-amino-6-bromonicotinate” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It is suggested that similar compounds may interact with enzymes or receptors involved in lipid metabolism .

Mode of Action

As a nicotinic acid analog, it may interact with its targets in a similar manner to nicotinic acid, which is known to bind to and activate certain receptors, leading to changes in cellular activity .

Biochemical Pathways

This is based on its potential role as a hypolipidemic agent .

Result of Action

As a potential hypolipidemic agent, it may help to reduce lipid levels in the body, potentially leading to beneficial effects on cardiovascular health .

Propiedades

IUPAC Name |

methyl 5-amino-6-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKSIKVBKBKPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-6-bromonicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966440.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2966441.png)

![1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2966449.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)